molecular formula C15H22N2O2 B5207853 3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide

3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide

Cat. No. B5207853
M. Wt: 262.35 g/mol
InChI Key: LYVKJNOOEJKELL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide, also known as GNE-1023, is a small molecule inhibitor that targets the enzyme NAMPT. This enzyme plays a critical role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), which is involved in many cellular processes, including energy metabolism, DNA repair, and stress response.

Mechanism of Action

3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide targets the enzyme NAMPT, which is involved in the biosynthesis of NAD+. By inhibiting NAMPT, this compound reduces the levels of NAD+ in cells, leading to a decrease in energy metabolism and an increase in cellular stress. This ultimately results in cell death, particularly in cancer cells that have a high demand for NAD+.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other physiological effects. For example, it has been shown to reduce inflammation in models of rheumatoid arthritis and to improve glucose tolerance in models of type 2 diabetes. These effects are likely due to the role of NAD+ in regulating immune function and glucose metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using 3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide in lab experiments is its specificity for NAMPT. This allows researchers to study the effects of NAMPT inhibition without interfering with other cellular processes. However, a limitation of this compound is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide. One area of interest is its potential use in combination with other anti-cancer agents, such as immune checkpoint inhibitors. Another area of interest is the development of more soluble analogs of this compound that can be administered more easily in vivo. Finally, there is interest in studying the effects of NAMPT inhibition on other cellular processes, such as DNA repair and epigenetic regulation.

Synthesis Methods

The synthesis of 3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide involves several steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with ethoxyamine hydrochloride to form 4-chloro-3-nitrobenzamide. This compound is then reacted with 1-methyl-4-piperidinol to form this compound. The final product is obtained by purification using column chromatography.

Scientific Research Applications

3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide has been studied extensively in preclinical models as a potential anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy.

properties

IUPAC Name

3-ethoxy-N-(1-methylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-19-14-6-4-5-12(11-14)15(18)16-13-7-9-17(2)10-8-13/h4-6,11,13H,3,7-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVKJNOOEJKELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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